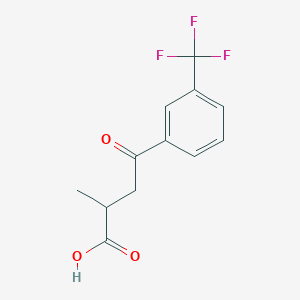
2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid
Descripción general
Descripción
2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid is a chemical compound with the molecular formula C12H11F3O3 . It has an average mass of 260.209 Da and a monoisotopic mass of 260.066040 Da . This compound is also known by various other names, including Benzenebutanoic acid, α-methyl-γ-oxo-3-(trifluoromethyl)- .
Synthesis Analysis
The preparation of a similar compound, methyl 3-Oxo-4-(2,4,5-trifluorophenyl)butanoate, involves several stages . The first stage involves the reaction of (2,4,5-trifluorophenyl)acetic acid with 1,1’-carbonyldiimidazole in acetonitrile for 3.5 hours . The second stage involves the reaction of monomethyl monopotassium malonate with triethylamine and magnesium chloride in acetonitrile at 50℃ for 8 hours . The final stage involves further reaction in acetonitrile at 30℃ for 26 hours .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various methods . The structure can be viewed in 3D, which provides a better understanding of the spatial arrangement of the atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be deduced from its molecular formula, C12H11F3O3 . It has an average mass of 260.209 Da and a monoisotopic mass of 260.066040 Da .Aplicaciones Científicas De Investigación
Biotransformation Studies
- The biotransformation of structurally related compounds like 4-(2-methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid in different species, including humans, has been extensively studied. These studies reveal species-specific metabolic pathways and highlight the unpredictable nature of new compound metabolism across species (Pottier, Busigny, & Raynaud, 1978).
Synthetic Methods Development
- Research has been conducted on the synthesis of methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates from malic acid, providing insights into convenient methods for synthesizing biologically active compounds, including ACE inhibitors (Zhang, Khan, Gong, & Lee, 2009).
Reactivity and Oxidation Studies
- Edaravone, a synthetic antioxidant used for treating acute ischemic stroke and amyotrophic lateral sclerosis, reacts with singlet oxygen to yield oxidation products like 2-oxo-3-(phenylhydrazono)-butanoic acid. This research is crucial in understanding the pharmacological mechanisms of antioxidants (Amekura, Shiozawa, Kiryu, Yamamoto, & Fujisawa, 2022).
Nanofluidic Devices
- In nanotechnology, 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid has been used to demonstrate optical gating in synthetic ion channels. This research advances the understanding of light-induced controlled release, sensing, and information processing in nanofluidic devices (Ali, Nasir, Ramirez, Ahmed, Nguyen, Fruk, Mafe, & Ensinger, 2012).
Kinetic and Oxidation Reactions
- The kinetics of oxidation of 4-oxo-4-phenyl butanoic acid by various agents have been studied, providing insights into reaction mechanisms and thermodynamics. These studies contribute to a deeper understanding of chemical reaction kinetics and mechanisms (Vannamuthu, Malik, Shafi, Mansoor, & Abdul, 2015).
Applications in Medicinal Chemistry
- Compounds of the 4-oxo-butenoic acid derivative class, structurally related to 2-methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid, have shown potential as anti-tumor agents against human breast cancer, indicating their significance in cancer research and therapy (Miles, Yurjevich, Krasnykh, Pimenova, & Goun, 1958).
Spectroscopic and Computational Studies
- Spectroscopic investigation and computational studies on compounds similar to this compound, like 4 – [(3, 4 – dichlorophenyl) amino] 2 – methylidene 4 – oxo butanoic acid, provide valuable insights into their electronic structures and potential applications in nonlinear optics and molecular docking (Vanasundari, Balachandran, Kavimani, & Narayana, 2017).
Mecanismo De Acción
Target of Action
The primary target of 2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid is the dipeptidyl peptidase (DPP) IV . This enzyme plays a crucial role in glucose metabolism, making it a significant target for the treatment of type II diabetes .
Mode of Action
This compound interacts with its target, DPP IV, by inhibiting its activity . This inhibition is achieved through a key hydrogen bonding interaction with the protein, which is facilitated by the trifluoromethyl group attached to the phenyl ring . This interaction lowers the pKa of the cyclic carbamate, thereby enhancing the drug’s potency .
Biochemical Pathways
The inhibition of DPP IV by this compound affects the glucose metabolism pathway . By inhibiting DPP IV, the compound prolongs the action of incretin hormones, which stimulate a decrease in blood glucose levels . This results in improved control of blood glucose levels, which is beneficial in the management of type II diabetes .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the regulation of blood glucose levels . By inhibiting DPP IV, the compound enhances the action of incretin hormones, leading to decreased blood glucose levels . This makes it a valuable tool in the management of type II diabetes .
Análisis Bioquímico
Biochemical Properties
2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain proteases, altering their catalytic efficiency. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK signaling pathway, leading to changes in gene expression that promote cell proliferation and survival . Additionally, it can alter metabolic fluxes, impacting the overall metabolic state of the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been found to inhibit certain kinases by binding to their active sites, preventing substrate access and subsequent phosphorylation events . This inhibition can lead to downstream effects on cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions for extended periods, but its activity may diminish over time due to gradual degradation . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function, as observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and impaired organ function . Threshold effects have been observed, where a specific dosage range elicits maximal beneficial effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic fluxes and metabolite levels. For example, it has been shown to influence the glycolytic pathway by modulating the activity of key glycolytic enzymes . This modulation can lead to changes in the levels of glycolytic intermediates and overall energy production within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it may be transported into the mitochondria, where it can exert its effects on mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it has been observed to localize to the nucleus, where it can influence gene expression by interacting with transcription factors and other nuclear proteins .
Propiedades
IUPAC Name |
2-methyl-4-oxo-4-[3-(trifluoromethyl)phenyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c1-7(11(17)18)5-10(16)8-3-2-4-9(6-8)12(13,14)15/h2-4,6-7H,5H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFSOBKNKNLDCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC(=CC=C1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50498756 | |
| Record name | 2-Methyl-4-oxo-4-[3-(trifluoromethyl)phenyl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50498756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66549-17-5 | |
| Record name | 2-Methyl-4-oxo-4-[3-(trifluoromethyl)phenyl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50498756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
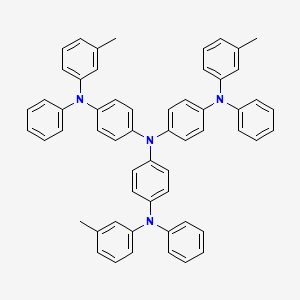

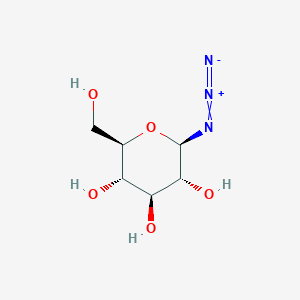
![6-Nitrothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B1366994.png)

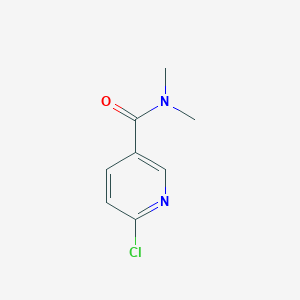
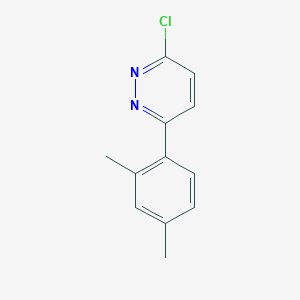
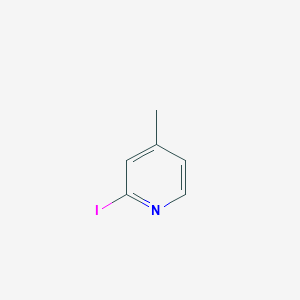
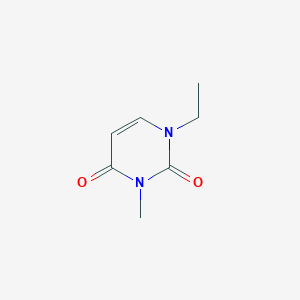
![Ethyl 4-chlorothieno[2,3-B]pyridine-5-carboxylate](/img/structure/B1367010.png)




